molecular formula C12H9ClFN B1439106 2-Chloro-4'-fluorobiphenyl-4-amine CAS No. 1176523-45-7

2-Chloro-4'-fluorobiphenyl-4-amine

Cat. No.: B1439106
CAS No.: 1176523-45-7
M. Wt: 221.66 g/mol
InChI Key: VVVYWLYFVDAJRR-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluorobiphenyl-4-amine (CAS 1176523-45-7) is a halogenated biphenyl amine with a molecular formula of C₁₂H₉ClFN and a molecular weight of 221.46 g/mol. It features a biphenyl backbone substituted with a chlorine atom at the 2-position of the first benzene ring, a fluorine atom at the 4'-position of the second benzene ring, and an amine group (-NH₂) at the 4-position of the first ring . This compound is synthesized with a purity of 95% and is cataloged under MFCD11933398, indicating its use in advanced organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-chloro-4-(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVYWLYFVDAJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4’-fluorobiphenyl-4-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of 2-Chloro-4’-fluorobiphenyl-4-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-fluorobiphenyl-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation Reactions: Products include nitro derivatives.

    Reduction Reactions: Products include secondary amines.

Scientific Research Applications

2-Chloro-4’-fluorobiphenyl-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4’-fluorobiphenyl-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s unique properties arise from its substitution pattern, which distinguishes it from related biphenyl amines. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Purity Source Reference
2-Chloro-4'-fluorobiphenyl-4-amine 2-Cl, 4'-F, 4-NH₂ C₁₂H₉ClFN 221.46 1176523-45-7 95%
2-Chloro-2'-fluorobiphenyl-4-amine 2-Cl, 2'-F, 4-NH₂ C₁₂H₉ClFN 221.46 1628016-02-3 95%
4'-Chloro-biphenyl-4-amine 4'-Cl, 4-NH₂ C₁₂H₁₀ClN 203.46 Not explicitly listed N/A
2-Chloro-4-fluorobenzylamine 2-Cl, 4-F, -CH₂NH₂ C₇H₇ClFN 159.59 15205-11-5 N/A

Key Differences and Implications

Electronic and Steric Effects
  • In contrast, 2-Chloro-2'-fluorobiphenyl-4-amine has halogens on adjacent rings, creating steric hindrance that may restrict biphenyl ring rotation, altering conformational stability .
  • Fluorine vs. Chlorine: Fluorine’s higher electronegativity increases polarity and lipophilicity compared to chlorine, enhancing membrane permeability in pharmaceutical contexts. This makes 2-Chloro-4'-fluorobiphenyl-4-amine more suitable for drug design than non-fluorinated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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